molecular formula C20H22N4O B6643272 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No. B6643272
M. Wt: 334.4 g/mol
InChI Key: ATBYXBZEQNXKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide, also known as CP-809,101, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for the study of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for anxiety and depression in humans. Another area of research is its potential as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions. Finally, there is interest in developing more potent and selective derivatives of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide for use in basic research and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 4-cyanophenylpiperazine with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also shown potential as a treatment for substance abuse disorders.

properties

IUPAC Name

4-(2-cyanophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-7-8-18(16(2)13-15)22-20(25)24-11-9-23(10-12-24)19-6-4-3-5-17(19)14-21/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBYXBZEQNXKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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